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Fura-PE3 Technical Support Center
Welcome to the Fura-PE3 Technical Support Center. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on the use of

Fura-PE3 and to address common issues related to its pH sensitivity.

Frequently Asked Questions (FAQs)
Q1: What is Fura-PE3 and how does it work?

Fura-PE3 is a ratiometric fluorescent indicator used for measuring intracellular calcium

concentration ([Ca²⁺]i). Like its predecessor Fura-2, it chelates calcium ions. Upon binding

Ca²⁺, its fluorescence excitation maximum shifts from approximately 363 nm (Ca²⁺-free) to 335

nm (Ca²⁺-saturated), while the emission maximum remains around 510 nm.[1][2] By measuring

the ratio of fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm),

one can determine the intracellular calcium concentration. This ratiometric measurement

minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness.[3]

Q2: Is Fura-PE3 sensitive to pH changes?

Yes. The fluorescent properties of the Fura chromophore are sensitive to pH. Changes in

intracellular pH (pHi) can alter the fluorescence signal and the calcium binding affinity (Kd) of

the dye, potentially leading to inaccurate [Ca²⁺]i measurements.[4] It is crucial to consider and

control for pHi changes in your experiments.

Q3: How do changes in pH affect Fura-PE3's fluorescence and its calcium measurements?
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Changes in pH can affect both the fluorescence intensity at the two excitation wavelengths and

the dissociation constant (Kd) of the dye for Ca²⁺. Acidification of the cytoplasm can lead to an

underestimation of the true [Ca²⁺]i, while alkalinization can lead to an overestimation. This is

because the protonation state of the dye's chelating group influences its affinity for calcium.

Q4: What is the optimal pH range for using Fura-PE3?

Fura-PE3, similar to Fura-2, is typically calibrated and used in buffers with a physiological pH

between 7.2 and 7.4.[5][6] Deviations from this range can significantly impact the accuracy of

calcium measurements. Intracellular pH is generally maintained between 6.8 and 7.4 in the

cytosol.

Q5: How can I control for pH changes during my experiment?

Using a well-buffered physiological saline solution, such as Hanks' Balanced Salt Solution

(HBSS) buffered with HEPES, is crucial to maintain a stable extracellular pH.[6] However, this

does not guarantee stable intracellular pH, as cellular activities can alter pHi. For critical

experiments, it may be necessary to monitor pHi simultaneously using a pH-sensitive dye or to

perform an in situ pH calibration of Fura-PE3.

Troubleshooting Guide
Issue 1: Inaccurate or inconsistent baseline [Ca²⁺]i readings.

Possible Cause: Fluctuations in intracellular pH (pHi). Cellular metabolic activity or the

experimental conditions themselves can cause shifts in pHi, leading to a drifting baseline.

Suggested Solution:

Ensure your extracellular buffer is robustly buffered (e.g., with 20-25 mM HEPES) and at

the correct pH (7.2-7.4).

Allow cells to stabilize in the imaging buffer for a sufficient period before starting

measurements.

If pHi changes are suspected, consider performing an in situ pH calibration to determine

the Kd of Fura-PE3 at different pH values.
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For long-term experiments, ensure the incubator or perfusion system maintains stable

CO₂ levels if using a bicarbonate-based buffer.

Issue 2: The 340/380 ratio changes in a manner inconsistent with expected calcium

mobilization.

Possible Cause: Your experimental treatment may be inducing a change in pHi in addition to

or instead of a change in [Ca²⁺]i. For example, some agonists can activate proton pumps or

transporters.

Suggested Solution:

To dissect the effects, you can try to clamp the pHi using a protonophore like nigericin in a

high-potassium buffer. This allows you to observe the calcium response in the absence of

pHi changes.

Simultaneously measure pHi using a pH-sensitive dye that is spectrally compatible with

Fura-PE3 (e.g., SNARF-1). This will allow you to correlate changes in the Fura-PE3 signal

with changes in pHi.

Issue 3: The calculated [Ca²⁺]i seems unexpectedly high or low.

Possible Cause: The in vitro Kd value for Fura-PE3 may not be accurate for your specific

intracellular environment. The Kd is influenced by factors including pH, ionic strength, and

viscosity.

Suggested Solution:

Perform an in situ calibration of Fura-PE3 within your cells of interest. This will provide a

more accurate Kd value for your experimental conditions.

If you know the pHi of your cells, you can use published relationships between pH and the

Kd of Fura-2 to estimate a more accurate Kd for your calculations.

Quantitative Data
The following tables summarize the pH-dependent properties of the Fura-2 chromophore,

which is also present in Fura-PE3.
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Table 1: Spectral Properties of Fura-2 at Physiological pH

Parameter Ca²⁺-Free Ca²⁺-Bound

Excitation Maximum (λex) ~363 nm ~335 nm

Emission Maximum (λem) ~512 nm ~505 nm

Dissociation Constant (Kd) at

pH 7.2, 22°C
- ~145 nM

Data compiled from various sources.[1]

Table 2: Effect of pH on the Calcium Dissociation Constant (Kd) of Fura-2

pH Approximate Kd (nM)

6.8 ~400

7.0 ~250

7.2 ~145

7.4 ~100

7.6 ~70

These values are estimations based on published data for Fura-2 and can vary depending on

the specific intracellular environment. The relationship between pH and Kd can be described by

the equation: Kd ≈ 13343 - 3462pH + 227pH².[7]

Experimental Protocols
Protocol 1: Standard Fura-PE3 AM Loading Protocol for
Adherent Cells

Cell Preparation: Plate cells on coverslips or in imaging-compatible microplates to achieve

70-90% confluency on the day of the experiment.

Reagent Preparation:
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Prepare a 1 mM stock solution of Fura-PE3 AM in anhydrous DMSO.

Prepare a loading buffer consisting of a physiological saline solution (e.g., HBSS) buffered

with 20 mM HEPES at pH 7.4.

For some cell types, the addition of 0.02% Pluronic F-127 to the loading buffer can aid in

dye solubilization.

To prevent dye extrusion, 1-2.5 mM probenecid can be included in the loading and

imaging buffers.

Dye Loading:

Dilute the Fura-PE3 AM stock solution into the loading buffer to a final concentration of 1-5

µM.

Remove the culture medium from the cells and wash once with the loading buffer.

Add the Fura-PE3 AM loading solution to the cells and incubate for 30-60 minutes at room

temperature or 37°C, protected from light. The optimal loading conditions should be

determined empirically for each cell type.

De-esterification:

After loading, wash the cells twice with fresh, pre-warmed imaging buffer (HBSS with

HEPES).

Incubate the cells in fresh imaging buffer for an additional 20-30 minutes at room

temperature to allow for complete de-esterification of the AM ester by intracellular

esterases.

Imaging:

Mount the cells on a fluorescence microscope equipped for ratiometric imaging.

Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
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Calculate the 340/380 fluorescence ratio to determine the intracellular calcium

concentration.

Protocol 2: In Situ pH Calibration of Fura-PE3
This protocol allows for the determination of the Fura-PE3 Kd at different intracellular pH

values.

Load Cells with Fura-PE3: Follow Protocol 1 to load your cells with Fura-PE3 AM.

Prepare Calibration Buffers:

Prepare a set of high-potassium calibration buffers with varying pH values (e.g., 6.5, 7.0,

7.5, 8.0). A typical composition is: 140 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 10 mM HEPES

(for pH 7.0-8.0) or MES (for pH 6.5), and 10 µM nigericin.

For each pH, prepare a "calcium-free" buffer containing 10 mM EGTA and a "calcium-

saturating" buffer containing 10 mM CaCl₂.

Perform Calibration:

Place the Fura-PE3 loaded cells on the microscope.

Perfuse the cells with the pH 7.0 calcium-free buffer containing nigericin. This will

equilibrate the intracellular and extracellular pH and chelate intracellular calcium. Record

the minimum fluorescence ratio (Rmin) at this pH.

Switch to the pH 7.0 calcium-saturating buffer with nigericin. Record the maximum

fluorescence ratio (Rmax) at this pH.

Repeat the Rmin and Rmax measurements for each of the different pH calibration buffers.

Data Analysis:

Calculate the Kd at each pH using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) /

(Rmax - R)] * (Sf2 / Sb2), where Sf2 and Sb2 are the fluorescence intensities at 380 nm in

calcium-free and calcium-saturating conditions, respectively. By setting [Ca²⁺] to a known

intermediate concentration, you can solve for Kd.
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Plot the calculated Kd values against pH to generate a calibration curve for your specific

cell type and experimental setup.

Visualizations

Cell & Reagent Preparation Dye Loading & De-esterification Imaging & Analysis

Plate Cells Prepare Fura-PE3 AM
Loading Buffer Incubate with Fura-PE3 AM Wash Cells De-esterification Ratiometric Imaging

(Ex: 340/380 nm, Em: 510 nm)
Calculate 340/380 Ratio
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Click to download full resolution via product page

Caption: Standard workflow for intracellular calcium imaging using Fura-PE3 AM.

Cell Loading In Situ Calibration Data Analysis

Load Cells with Fura-PE3 AM Prepare High K⁺ Buffers
(Varying pH, ±Ca²⁺, +Nigericin)

Measure Rmin
(0 Ca²⁺)

Measure Rmax
(Sat. Ca²⁺) Repeat for each pH Calculate Kd at each pH Plot Kd vs. pH

Click to download full resolution via product page

Caption: Workflow for the in situ pH calibration of Fura-PE3.
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Experimental Factors
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Caption: Relationship between pH, Ca²⁺, and Fura-PE3 fluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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